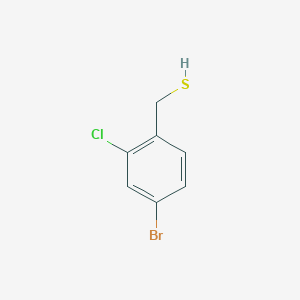

(4-Bromo-2-chlorophenyl)methanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Bromo-2-chlorophenyl)methanethiol is an organosulfur compound characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-chlorophenyl)methanethiol typically involves the introduction of the methanethiol group to a pre-functionalized aromatic ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as (4-Bromo-2-chlorophenyl)methyl halide, reacts with a thiol reagent under basic conditions. The reaction can be carried out in the presence of a base like sodium hydroxide or potassium carbonate in an appropriate solvent such as dimethylformamide or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and reaction conditions would be carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-2-chlorophenyl)methanethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.

Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler aromatic thiols.

Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium periodate, or potassium permanganate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like sodium azide, sodium methoxide, or thiourea in polar aprotic solvents.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Aromatic thiols.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-2-chlorophenyl)methanethiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (4-Bromo-2-chlorophenyl)methanethiol exerts its effects depends on the specific application. In biological systems, the thiol group can interact with various molecular targets, such as enzymes and proteins, through thiol-disulfide exchange reactions. This interaction can modulate the activity of these targets, leading to various biological effects. The presence of bromine and chlorine atoms can also influence the compound’s reactivity and binding affinity to specific molecular targets.

Comparison with Similar Compounds

- (4-Bromo-2-fluorophenyl)methanethiol

- (4-Chloro-2-bromophenyl)methanethiol

- (4-Bromo-2-iodophenyl)methanethiol

Comparison: (4-Bromo-2-chlorophenyl)methanethiol is unique due to the specific combination of bromine and chlorine atoms on the benzene ring, which can influence its reactivity and properties. Compared to (4-Bromo-2-fluorophenyl)methanethiol, the chlorine atom provides different electronic effects, potentially altering the compound’s behavior in chemical reactions. Similarly, the presence of bromine and chlorine distinguishes it from (4-Chloro-2-bromophenyl)methanethiol and (4-Bromo-2-iodophenyl)methanethiol, each having distinct halogen atoms that affect their chemical and physical properties.

Biological Activity

(4-Bromo-2-chlorophenyl)methanethiol is a compound of significant interest in the fields of chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.

Molecular Formula: C7H6BrClS

Molecular Weight: 237.55 g/mol

IUPAC Name: this compound

Canonical SMILES: C1=CC(=C(C=C1Br)Cl)CS

The compound features a thiol group (-SH), which is known for its reactivity and ability to interact with various biological molecules, influencing enzymatic activities and cellular processes.

The biological activity of this compound is primarily attributed to the thiol group, which can participate in thiol-disulfide exchange reactions. This interaction can modulate the activity of proteins and enzymes, leading to various biological effects. The presence of bromine and chlorine atoms may enhance its reactivity and selectivity towards specific molecular targets, impacting its pharmacological properties.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound. It has shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that the compound could be developed into an effective antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have indicated that it may inhibit the growth of certain cancer cell lines, showcasing moderate to good growth inhibition against pancreatic cancer cells . The structure-activity relationship (SAR) studies have provided insights into how modifications to the compound can enhance its efficacy against cancer cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial properties of various derivatives of phenylmethanethiols, including this compound, demonstrating significant activity against multiple bacterial strains with varying MIC values .

- Anticancer Studies : Another investigation focused on the compound's ability to inhibit pancreatic cancer cell growth, revealing that modifications to the thiol group can significantly affect its anticancer activity .

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis and has applications in:

- Drug Development : Its reactive thiol group makes it a candidate for designing new pharmaceuticals.

- Material Science : The compound's unique chemical properties allow for its use in developing advanced materials such as polymers and coatings.

Properties

Molecular Formula |

C7H6BrClS |

|---|---|

Molecular Weight |

237.55 g/mol |

IUPAC Name |

(4-bromo-2-chlorophenyl)methanethiol |

InChI |

InChI=1S/C7H6BrClS/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 |

InChI Key |

UWCAARLCLHVLJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CS |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.